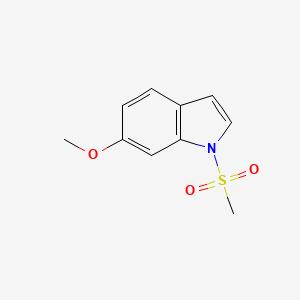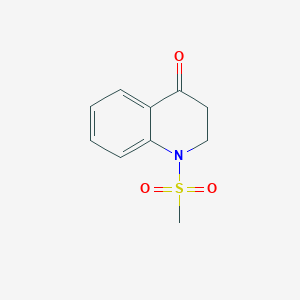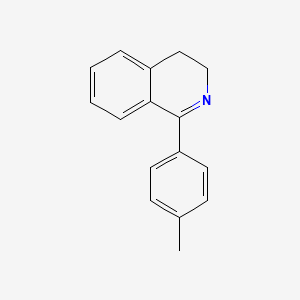
6-methoxy-1-(methylsulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methoxy group (-OCH3) at the 6-position and a methylsulfonyl group (-SO2CH3) at the 1-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(methylsulfonyl)-1H-indole typically involves several steps, starting from commercially available precursors. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Sulfonylation: The methylsulfonyl group can be introduced by reacting the indole with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Implementing advanced purification methods like recrystallization and chromatography to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl positions using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-(methylsulfonyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and specificity. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-tetralone: A structurally similar compound with a methoxy group at the 6-position but lacking the sulfonyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a similar methoxy group but different core structure.
Uniqueness
6-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Eigenschaften
CAS-Nummer |
88131-66-2 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
6-methoxy-1-methylsulfonylindole |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-4-3-8-5-6-11(10(8)7-9)15(2,12)13/h3-7H,1-2H3 |
InChI-Schlüssel |
FEPGDPAWBUWBKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)

![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)




